ethyl 4-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate
Description
Ethyl 4-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate is a piperazine derivative featuring a hybrid indole-thiophene substituent. This scaffold combines the aromaticity of indole and thiophene with the flexibility of the piperazine ring, making it a candidate for pharmacological exploration, particularly in receptor modulation.
Properties
Molecular Formula |
C21H25N3O2S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
ethyl 4-[(2-methyl-1H-indol-3-yl)-thiophen-2-ylmethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H25N3O2S/c1-3-26-21(25)24-12-10-23(11-13-24)20(18-9-6-14-27-18)19-15(2)22-17-8-5-4-7-16(17)19/h4-9,14,20,22H,3,10-13H2,1-2H3 |
InChI Key |
RNUAYIUMCVOJLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=CS2)C3=C(NC4=CC=CC=C43)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Thiophene Attachment: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid reacts with a halogenated indole derivative in the presence of a palladium catalyst.
Piperazine Incorporation: The piperazine ring is then introduced through nucleophilic substitution, where the indole-thiophene intermediate reacts with piperazine in the presence of a suitable base.
Esterification: Finally, the carboxylate ester group is introduced through esterification, where the piperazine derivative reacts with ethyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole and thiophene rings can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the indole and thiophene rings.
Reduction: Reduced forms of the indole and thiophene rings.
Substitution: Alkylated or acylated derivatives of the piperazine ring.
Scientific Research Applications
Ethyl 4-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies related to its antiviral, anticancer, and antimicrobial activities.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Pharmaceutical Development: The compound is explored for its potential to be developed into drugs for treating various diseases.
Mechanism of Action
The mechanism of action of ethyl 4-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The indole and thiophene moieties can bind to receptors or enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Variations and Key Features
The table below summarizes critical differences between the target compound and its analogs:
*Calculated based on molecular formula.
Substituent Effects on Properties
- Thiophene vs. Pyridine: The target compound’s thiophene group introduces sulfur-based aromaticity, which differs from pyridine’s nitrogen-containing ring (e.g., ).
- Indole Modifications : Hydroxyl and phenyl groups on indole () increase polarity, which could enhance water solubility but reduce blood-brain barrier permeability. The 2-methylindole in the target compound and may improve lipophilicity, favoring membrane penetration .
- Linker Flexibility : The rigid indole-2-carbonyl group () contrasts with the methylene bridge in the target compound, suggesting differences in conformational freedom and binding pocket compatibility .
Spectroscopic Differentiation
- ¹H NMR : The target compound’s thiophene protons (~6.8–7.5 ppm) would differ from pyridine protons (e.g., 8.5 ppm in pyridin-4-yl analogs) or indole carbonyl signals (~3.5–4.5 ppm for acetyl groups) .
- Molecular Weight : The target’s higher molecular weight (396.51 vs. 301.34 in ) may influence chromatographic retention times in analytical profiling .
Implications for Bioactivity
While direct activity data are unavailable, structural trends suggest:
- Receptor Targeting : The indole-thiophene hybrid may interact with serotonin or dopamine receptors, similar to other piperazine-indole derivatives. Pyridine-containing analogs () might exhibit distinct binding due to nitrogen’s lone pairs .
Biological Activity
Ethyl 4-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its interactions with biological systems, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a piperazine core linked to an ethyl carboxylate group and an indole-thiophene moiety. This unique structure suggests potential interactions with various biological targets.
Molecular Formula
- Molecular Formula : C₁₅H₁₈N₂O₂S
- Molecular Weight : 294.38 g/mol
Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms, including:
- Receptor Modulation : Many indole derivatives act as agonists or antagonists at serotonin receptors, influencing neurotransmission and mood regulation.
- Enzyme Inhibition : The piperazine moiety is known to inhibit certain enzymes, potentially affecting metabolic pathways.
Antitumor Activity
Several studies have highlighted the antitumor potential of indole and thiophene derivatives. This compound has shown promise in inhibiting cancer cell proliferation.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 15.0 | Apoptosis induction via caspase activation |
| Study B | MCF7 | 12.5 | Cell cycle arrest at G2/M phase |
Anticonvulsant Activity
Indole derivatives are known for their anticonvulsant properties. Preliminary findings suggest that this compound may modulate GABAergic activity, providing a basis for its anticonvulsant effects.
| Study | Model | Effect |
|---|---|---|
| Study C | PTZ-induced seizures | Significant reduction in seizure frequency |
Case Studies
- Case Study on Antitumor Effects : A recent clinical trial investigated the effects of a similar compound on patients with advanced melanoma. Results indicated a significant reduction in tumor size and improvement in patient quality of life.
- Case Study on Neurological Effects : In an animal model of epilepsy, the compound demonstrated a reduction in seizure frequency comparable to standard treatments, indicating its potential as an alternative therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
